molecular formula C8H7N3O3 B1503439 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1116136-57-2

7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1503439
CAS RN: 1116136-57-2
M. Wt: 193.16 g/mol
InChI Key: ZSQWYBZUKMHXIK-UHFFFAOYSA-N
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Description

“7-Methoxy-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C8H8N2O . It’s a solid substance at room temperature . The “1H-pyrrolo[2,3-b]pyridine derivatives” have been reported to have potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The InChI code for “7-Methoxy-1H-pyrrolo[3,2-b]pyridine” is 1S/C8H8N2O/c1-11-7-3-5-9-6-2-4-10-8(6)7/h2-5,10H,1H3 .


Physical And Chemical Properties Analysis

“7-Methoxy-1H-pyrrolo[3,2-b]pyridine” has a molecular weight of 148.16 . It’s a solid substance at room temperature .

Mechanism of Action

The “1H-pyrrolo[2,3-b]pyridine derivatives” have been reported to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .

Safety and Hazards

The safety information for “7-Methoxy-1H-pyrrolo[3,2-b]pyridine” includes several hazard statements: H302-H315-H320-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The research on “1H-pyrrolo[2,3-b]pyridine derivatives” is ongoing, with a focus on developing these compounds as potent inhibitors of the FGFR signaling pathway for cancer therapy .

properties

IUPAC Name

7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-6-2-3-9-7-5(11(12)13)4-10-8(6)7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQWYBZUKMHXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696676
Record name 7-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine

CAS RN

1116136-57-2
Record name 7-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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